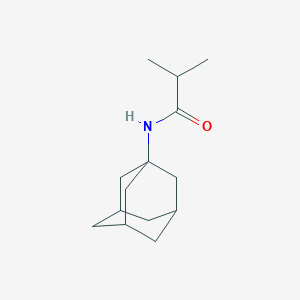
N-(1-adamantyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-methylpropanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the late 1970s. It is a prodrug of Modafinil, which means that it is metabolized in the liver to produce Modafinil. Adrafinil is known to have cognitive-enhancing properties and has been used in scientific research to study its effects on the brain.
Mécanisme D'action
N-(1-adamantyl)-2-methylpropanamide is believed to work by increasing the production of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-methylpropanamide has been shown to increase wakefulness and alertness in animal studies. It has also been shown to improve memory and learning, as well as increase motivation and productivity. N-(1-adamantyl)-2-methylpropanamide has been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that N-(1-adamantyl)-2-methylpropanamide is a prodrug of Modafinil and is metabolized in the liver to produce Modafinil. This means that the effects of N-(1-adamantyl)-2-methylpropanamide may be due to its metabolite, Modafinil, rather than N-(1-adamantyl)-2-methylpropanamide itself.
Orientations Futures
There are several potential future directions for research on N-(1-adamantyl)-2-methylpropanamide. One area of interest is its potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for sleep disorders, such as narcolepsy. Further research is needed to fully understand the effects of N-(1-adamantyl)-2-methylpropanamide on the brain and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(1-adamantyl)-2-methylpropanamide can be synthesized by reacting 2-methyl-2-propanol with hydroxylamine hydrochloride to produce 2-methyl-2-propylhydroxylamine. This compound is then reacted with 1-adamantylamine to produce N-(1-adamantyl)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(1-adamantyl)-2-methylpropanamide has been used in scientific research to study its effects on the brain and its potential as a cognitive enhancer. It has been shown to improve cognitive function in animal studies, including improved memory and learning.
Propriétés
Nom du produit |
N-(1-adamantyl)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H23NO/c1-9(2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
Clé InChI |
SZDKRLQQAFPJPC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



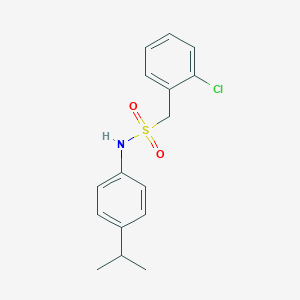
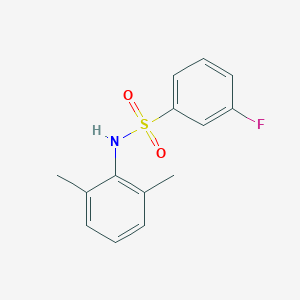
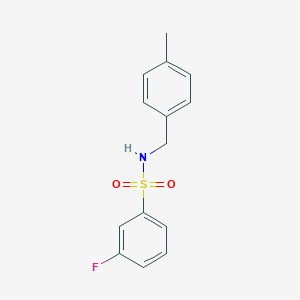
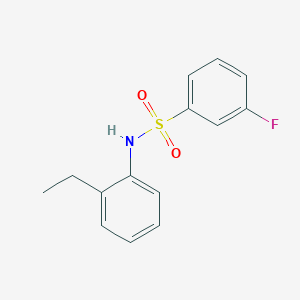
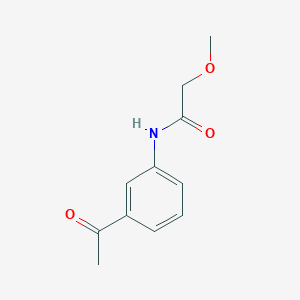
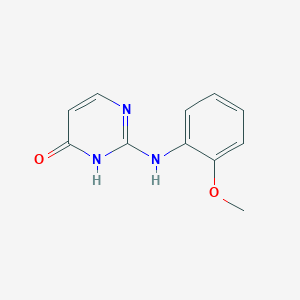
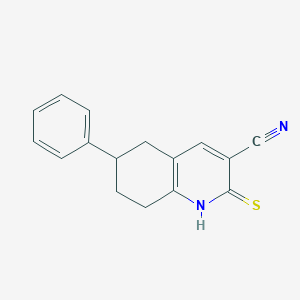
![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)
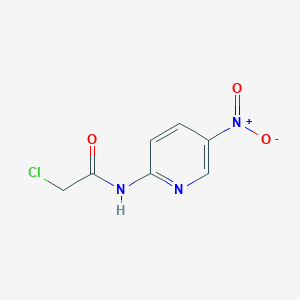
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
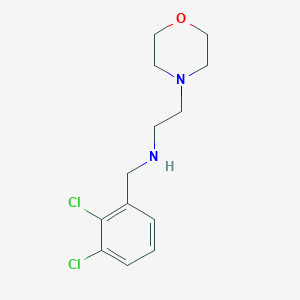
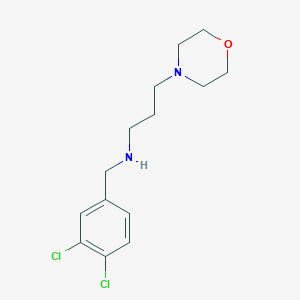
![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)